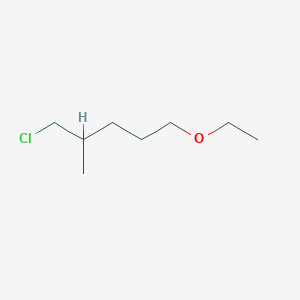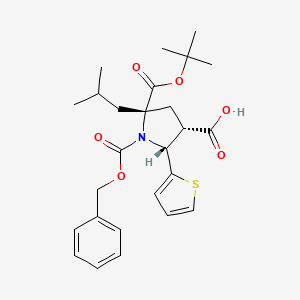
3-Cyclohexyl-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-3-methyloxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyloxirane ring, and a carbonitrile group. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-methyloxirane-2-carbonitrile typically involves the reaction of cyclohexylmethyl ketone with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Primary amines.
Substitution: Various substituted oxirane products depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclohexyl-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexyl-3-methyloxirane-2-carbonitrile: Similar structure but with a hexyl group instead of a cyclohexyl group.
3-Cyclohexyl-3-methyloxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3-Cyclohexyl-3-methyloxirane-2-carbonitrile is unique due to its combination of a cyclohexyl group, a methyloxirane ring, and a carbonitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
3-cyclohexyl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-10(9(7-11)12-10)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
Clé InChI |
OFNFUCQZTQWIGK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C#N)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
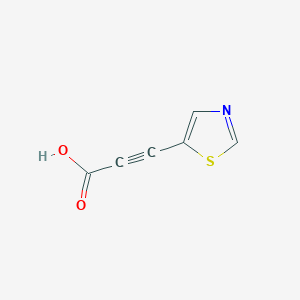


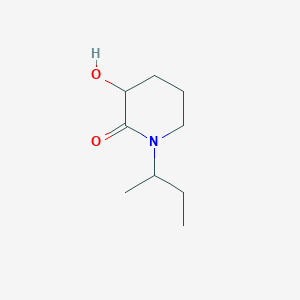
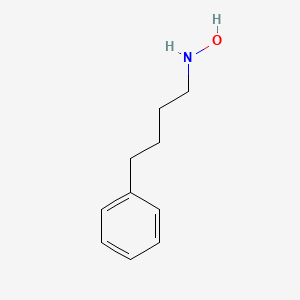


![Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13185369.png)

